Cas no 704-83-6 (DL-4-Fluoro-α-propylbenzyl)
DL-4-Fluoro-α-propylbenzyl Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-2-methylpropan-2-ol
- 1-(4-fluorophenyl)butan-1-ol
- 1-(4-FLUOROPHENYL)-BUTANOL
- Benzenemethanol,4-fluoro-a-propyl-
- AC1L2SV0
- AC1Q4NNN
- AG-G-75162
- CTK5D2484
- EINECS 211-881-8
- KST-1B8144
- AKOS010013945
- CS-0363547
- FT-0605721
- Benzenemethanol, 4-fluoro-alpha-propyl-
- 704-83-6
- SCHEMBL13262326
- DL-4-FLUORO-ALPHA-PROPYLBENZYL ALCOHOL
- 4-Fluoro-alpha-propylbenzyl alcohol
- DTXSID10990605
- 1-(4-Fluorophenyl)-1-butanol
- SB84783
- Benzyl alcohol, p-fluoro-alpha-propyl-
- FKZ3AU4DM8
- 4-Fluoro-alpha-propylbenzenemethanol
- NS00042451
- DL-4-Fluoro-α-propylbenzyl
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- MDL: MFCD00046684
- Inchi: 1S/C10H13FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3
- InChI Key: IRZIMCQXZSILPU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CCC)O
Computed Properties
- Exact Mass: 168.09509
- Monoisotopic Mass: 168.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
DL-4-Fluoro-α-propylbenzyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429302-1 g |
1-(4-Fluorophenyl)-1-butanol |
704-83-6 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB429302-5 g |
1-(4-Fluorophenyl)-1-butanol |
704-83-6 | 5g |
€1,373.40 | 2023-04-23 | ||
| TRC | F245608-10mg |
DL-4-Fluoro-α-propylbenzyl |
704-83-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F245608-50mg |
DL-4-Fluoro-α-propylbenzyl |
704-83-6 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F245608-100mg |
DL-4-Fluoro-α-propylbenzyl |
704-83-6 | 100mg |
$ 115.00 | 2022-06-05 | ||
| abcr | AB429302-1g |
1-(4-Fluorophenyl)-1-butanol; . |
704-83-6 | 1g |
€1555.10 | 2025-04-17 | ||
| abcr | AB429302-5g |
1-(4-Fluorophenyl)-1-butanol |
704-83-6 | 5g |
€1373.40 | 2023-09-04 | ||
| A2B Chem LLC | AC72559-1g |
1-(4-Fluorophenyl)butan-1-ol |
704-83-6 | 97% | 1g |
$1205.00 | 2024-04-19 | |
| A2B Chem LLC | AC72559-5g |
1-(4-Fluorophenyl)butan-1-ol |
704-83-6 | 97% | 5g |
$2831.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434217-1g |
1-(4-Fluorophenyl)butan-1-ol |
704-83-6 | 97% | 1g |
¥3637.00 | 2024-05-02 |
DL-4-Fluoro-α-propylbenzyl Suppliers
DL-4-Fluoro-α-propylbenzyl Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on DL-4-Fluoro-α-propylbenzyl
DL-4-Fluoro-α-propylbenzyl: A Comprehensive Overview
The compound DL-4-Fluoro-α-propylbenzyl, identified by the CAS No. 704-83-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluorine atom at the 4-position and an α-propyl group attached to the benzyl position. The combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific studies.
DL-4-Fluoro-α-propylbenzyl has been extensively studied for its potential applications in drug design and development. Recent research has highlighted its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The fluorine atom at the 4-position of the benzene ring contributes to the molecule's electronic characteristics, enhancing its reactivity in certain chemical reactions. This makes it a valuable intermediate in the construction of more complex molecular frameworks.
The α-propyl group attached to the benzyl position introduces steric effects that can influence the molecule's conformation and interactions with other molecules. These steric effects are particularly important in medicinal chemistry, where precise control over molecular geometry is crucial for achieving desired pharmacological outcomes. Recent studies have demonstrated that DL-4-fluoro-alpha-propylbenzyl can serve as a versatile building block for designing molecules with improved bioavailability and target specificity.
In terms of synthesis, DL-4-fluoro-alpha-propylbenzyl can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research purposes. The use of advanced catalytic systems has further enhanced the efficiency of these reactions, aligning with current trends toward sustainable and eco-friendly chemical processes.
The physicochemical properties of DL-4-fluoro-alpha-propylbenzyl, such as its melting point, boiling point, and solubility, have been thoroughly investigated. These properties are critical for determining its suitability in different chemical and biological assays. For instance, its solubility in organic solvents makes it ideal for use in chromatographic separations and spectroscopic analyses.
Recent advancements in computational chemistry have enabled researchers to model the behavior of DL-4-fluoro-alpha-propylbenzyl at the molecular level. These computational studies provide insights into its electronic structure, reactivity, and potential interactions with biological targets. Such information is invaluable for guiding experimental efforts and accelerating drug discovery processes.
In conclusion, DL-4-fluoro-alpha-propylbenzyl (CAS No. 704-83-6) is a versatile compound with promising applications in organic synthesis and pharmaceutical research. Its unique structure and favorable properties make it a valuable tool for scientists seeking to develop innovative solutions in various fields. As research continues to uncover new aspects of this compound's behavior, its role in advancing scientific knowledge is expected to grow further.
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